4-iodo-1,2,3-thiadiazole
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Overview
Description
4-Iodo-1,2,3-thiadiazole is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with iodine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form larger ring structures through cyclization with other compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido-thiadiazole or cyano-thiadiazole can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Scientific Research Applications
4-Iodo-1,2,3-thiadiazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic electronics and photovoltaic materials.
Biological Studies: It is used in the synthesis of bioactive molecules with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4-iodo-1,2,3-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s unique structure allows it to form stable interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound has a similar thiadiazole ring structure but with additional benzene rings, enhancing its electronic properties.
Benzothiadiazole: Another related compound with applications in organic electronics due to its electron-withdrawing properties.
Uniqueness: 4-Iodo-1,2,3-thiadiazole stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for further functionalization. Its ability to undergo diverse chemical reactions and form stable interactions with biological targets makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-iodothiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2S/c3-2-1-6-5-4-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXVRMLJYGIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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